Cimetidine-d3
Cimetidine-d3
Cimetidine-d3 is intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. Cimetidine is a histamine H2 receptor antagonist (Ki = 0.6 μM). It also acts as an inverse agonist, inhibiting basal cAMP production in CHO cells expressing recombinant H2 receptors (IC50 = 1.2 μM). Cimetidine inhibits histamine-induced acid secretion from isolated bullfrog gastric mucosa (IC50 = 16 μM). In vivo, it inhibits histamine-induced gastric acid secretion in gastric fistulae and Heidenhain pouches in dogs (ED50 = 1.88 μmol/kg, p.o.). Cimetidine (20 mg/kg per day) also reduces tumor growth and neovascularization in a CMT93 colon cancer mouse syngeneic model.
Brand Name:
Vulcanchem
CAS No.:
1185237-29-9
VCID:
VC0021387
InChI:
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
SMILES:
CC1=C(N=CN1)CSCCNC(=NC)NC#N
Molecular Formula:
C10H16N6S
Molecular Weight:
255.36 g/mol
Cimetidine-d3
CAS No.: 1185237-29-9
Cat. No.: VC0021387
Molecular Formula: C10H16N6S
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cimetidine-d3 is intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. Cimetidine is a histamine H2 receptor antagonist (Ki = 0.6 μM). It also acts as an inverse agonist, inhibiting basal cAMP production in CHO cells expressing recombinant H2 receptors (IC50 = 1.2 μM). Cimetidine inhibits histamine-induced acid secretion from isolated bullfrog gastric mucosa (IC50 = 16 μM). In vivo, it inhibits histamine-induced gastric acid secretion in gastric fistulae and Heidenhain pouches in dogs (ED50 = 1.88 μmol/kg, p.o.). Cimetidine (20 mg/kg per day) also reduces tumor growth and neovascularization in a CMT93 colon cancer mouse syngeneic model. |
|---|---|
| CAS No. | 1185237-29-9 |
| Molecular Formula | C10H16N6S |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine |
| Standard InChI | InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 |
| Standard InChI Key | AQIXAKUUQRKLND-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N |
| SMILES | CC1=C(N=CN1)CSCCNC(=NC)NC#N |
| Canonical SMILES | CC1=C(N=CN1)CSCCNC(=NC)NC#N |
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